Pentagastrin Pentagastrin Pentagastrin is an organic molecular entity.
A synthetic pentapeptide that mimics the actions of endogenous gastrin when given parenterally. It works by stimulating the secretion of gastric acid, pepsin, and intrinsic factor. It has also been used as a diagnostic aid.
A synthetic pentapeptide that has effects like gastrin when given parenterally. It stimulates the secretion of gastric acid, pepsin, and intrinsic factor, and has been used as a diagnostic aid.
Brand Name: Vulcanchem
CAS No.: 5534-95-2
VCID: VC21540429
InChI: InChI=1S/C37H49N7O9S/c1-37(2,3)53-36(52)39-16-14-30(45)41-28(19-23-21-40-25-13-9-8-12-24(23)25)34(50)42-26(15-17-54-4)33(49)44-29(20-31(46)47)35(51)43-27(32(38)48)18-22-10-6-5-7-11-22/h5-13,21,26-29,40H,14-20H2,1-4H3,(H2,38,48)(H,39,52)(H,41,45)(H,42,50)(H,43,51)(H,44,49)(H,46,47)/t26-,27-,28-,29-/m0/s1
SMILES: CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)OC(C)(C)C
Molecular Formula: C37H49N7O9S
Molecular Weight: 767.9 g/mol

Pentagastrin

CAS No.: 5534-95-2

Cat. No.: VC21540429

Molecular Formula: C37H49N7O9S

Molecular Weight: 767.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Pentagastrin - 5534-95-2

CAS No. 5534-95-2
Molecular Formula C37H49N7O9S
Molecular Weight 767.9 g/mol
IUPAC Name (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid
Standard InChI InChI=1S/C37H49N7O9S/c1-37(2,3)53-36(52)39-16-14-30(45)41-28(19-23-21-40-25-13-9-8-12-24(23)25)34(50)42-26(15-17-54-4)33(49)44-29(20-31(46)47)35(51)43-27(32(38)48)18-22-10-6-5-7-11-22/h5-13,21,26-29,40H,14-20H2,1-4H3,(H2,38,48)(H,39,52)(H,41,45)(H,42,50)(H,43,51)(H,44,49)(H,46,47)/t26-,27-,28-,29-/m0/s1
Standard InChI Key NEYNJQRKHLUJRU-DZUOILHNSA-N
Isomeric SMILES CC(C)(C)OC(=O)NCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N
SMILES CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)OC(C)(C)C
Canonical SMILES CC(C)(C)OC(=O)NCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N
Appearance Solid powder
Boiling Point 1196.6±65.0 °C at 760 mmHg
Colorform FINE, COLORLESS NEEDLE-SHAPED CRYSTALS FROM 2-ETHOXYETHANOL + WATER
Melting Point 229-230 °C (DECOMP)

Chemical Structure and Properties

Pentagastrin is a synthetic polypeptide with the molecular formula C₃₇H₄₉N₇O₉S and a molecular weight of 767.9 g/mol . The compound is identified by the CAS number 5534-95-2 and has the peptide sequence N-t-Boc-β-Ala-Trp-Met-Asp-Phe-NH₂ . This structure contains the COOH-terminal tetrapeptide amide (H·Try·Met·Asp·Phe·NH₂), which is considered the active center of natural gastrins .

Physical Properties

Pentagastrin appears as a white to off-white powder with the following physical characteristics:

PropertyValue
Melting point229-230°C (with decomposition)
Boiling point1196.6±65.0°C (Predicted)
Density1.303±0.06 g/cm³ (Predicted)
pKa4.19±0.10 (Predicted)
SolubilityPractically insoluble in water; soluble in 5M ammonia and dimethylformamide; slightly soluble in ethanol (96%)

Table 1: Physical properties of pentagastrin

Chemical Classification

Pentagastrin belongs to the class of organic compounds known as hybrid peptides, which contain at least two different types of amino acids linked through peptide bonds . This classification places pentagastrin among peptidomimetics - compounds designed to mimic the behavior of natural peptides while potentially offering improved pharmacokinetic properties.

Mechanism of Action

Receptor Binding

Pentagastrin functions as a cholecystokinin-2 (CCK₂) receptor agonist, binding selectively to CCK₂ receptors in the brain over CCK₁ receptors in the pancreas . Studies have demonstrated the following binding affinities:

ReceptorIC₅₀ Value
CCK₂ receptors (guinea pig brain)11 nM
CCK₁ receptors (rat pancreas)1,100 nM

Table 2: Receptor binding affinities of pentagastrin

Cellular Effects

At the cellular level, pentagastrin triggers several important physiological responses:

  • Increases calcium influx in rat GH3 pituitary cells (EC₅₀ = 23 nM)

  • Enhances polyphosphoinositide turnover (EC₅₀ = 3.9 nM)

  • Increases histidine decarboxylase activity in mucous- and endocrine cell-enriched isolated rabbit fundic mucosal cells (EC₅₀ = 2.9 nM)

  • Induces contraction of isolated pig ileum smooth muscle cells (EC₅₀ = 30 pM)

These cellular actions collectively contribute to pentagastrin's physiological effects on the gastrointestinal system.

Physiological Effects

Pentagastrin exhibits a range of physiological effects that closely resemble those of natural gastrin.

Gastric Effects

The primary physiological actions of pentagastrin on the gastric system include:

Extra-gastric Effects

Beyond its gastric actions, pentagastrin influences:

  • Pancreatic secretion, especially when administered in large intramuscular doses

  • Biliary flow and bicarbonate output

  • Contraction of the gallbladder

  • Pancreatic enzyme secretion

Clinical Applications

Pentagastrin serves primarily as a diagnostic agent in gastroenterology.

Diagnostic Uses

Pentagastrin is indicated as a diagnostic aid for:

  • Evaluation of gastric acid secretory function

  • Testing for anacidity (achlorhydria) in patients with suspected:

    • Pernicious anemia

    • Atrophic gastritis

    • Gastric carcinoma

  • Determining the reduction in acid output after operations for peptic ulcer, such as vagotomy or gastric resection

  • Evaluation of suspected Zollinger-Ellison tumors

Dosage and Administration

The administration of pentagastrin for diagnostic purposes requires specific dosage protocols to ensure accurate results.

Test Reliability

At the recommended dosage level of 6 μg/kg, pentagastrin produces consistent results. In duplicate examinations conducted in 23 patients, responses showed a mean deviation of only 9.9%, indicating high reproducibility .

Research Findings

Scientific investigations have yielded significant insights into pentagastrin's efficacy and comparative performance against other gastric stimulants.

Comparison with Histamine

When comparing peak acid output after subcutaneous stimulation with histamine acid phosphate (40 μg/kg) versus pentagastrin (6 μg/kg), no significant difference was found between the two agents . This equivalence establishes pentagastrin as an effective alternative to histamine for gastric function testing.

Duodenal Ulcer Studies

Research comparing duodenal ulcer (DU) and non-DU subjects has revealed important differences in responsiveness to pentagastrin:

  • DU subjects demonstrate significantly greater mean observed highest response and calculated maximal response to pentagastrin

  • The mean dose for half-maximal response (calculated from responses corrected for basal secretion and normalized for maximal secretion) was 92.1±1.7 ng/kg·h in DU subjects compared to 246.8±24.6 ng/kg·h in non-DU subjects

  • Each dose of pentagastrin from 75 to 6,000 ng/kg·h produced significantly greater mean rates of acid secretion in the DU group compared to the non-DU group

These findings suggest increased sensitivity to pentagastrin in individuals with duodenal ulcers, potentially contributing to the pathophysiology of this condition.

ParameterDU SubjectsNon-DU SubjectsSignificance
Mean dose for half-maximal response (ng/kg·h)92.1±1.7246.8±24.6p<0.001
Response to 6,000 ng/kg·h (mean±SE)24.7±1.814.2±1.6p<0.001

Table 3: Comparison of pentagastrin responses between DU and non-DU subjects

Manufacturing Considerations

The synthesis of pentagastrin involves a complex process of peptide chemistry. The compound is manufactured through a series of reactions involving L-tryptophanyl-L-methionyl-L-aspartyl-L-phenylalanine amide trifluoroacetate and N-tert-butyloxycarbonyl-β-alanine 2,4,5-trichlorophenyl ester . The synthetic process requires careful control of reaction conditions, including temperature regulation and appropriate solvent selection.

The final product must meet stringent purity requirements to ensure its safety and efficacy for clinical diagnostic applications.

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